molecular formula C17H18BrNO3 B14611138 Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- CAS No. 58199-74-9

Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-

Cat. No.: B14611138
CAS No.: 58199-74-9
M. Wt: 364.2 g/mol
InChI Key: PACNTPALOWKTHG-UHFFFAOYSA-N
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Description

Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- is a complex organic compound that belongs to the class of brominated phenols. This compound is characterized by the presence of a bromine atom at the 4-position of the phenol ring and a 2-(3,4-dimethoxyphenyl)ethyl imino group at the 2-position. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- typically involves multi-step organic reactions. One common method includes the bromination of phenol to introduce the bromine atom at the 4-position. This is followed by the formation of the imino group through a condensation reaction with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.

Scientific Research Applications

Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The imino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- is unique due to the presence of the 2-(3,4-dimethoxyphenyl)ethyl imino group, which imparts distinct chemical and biological properties

Properties

CAS No.

58199-74-9

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

4-bromo-2-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]phenol

InChI

InChI=1S/C17H18BrNO3/c1-21-16-6-3-12(9-17(16)22-2)7-8-19-11-13-10-14(18)4-5-15(13)20/h3-6,9-11,20H,7-8H2,1-2H3

InChI Key

PACNTPALOWKTHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN=CC2=C(C=CC(=C2)Br)O)OC

Origin of Product

United States

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